molecular formula C31H30N4O4S B12404750 Ikk|A-IN-1

Ikk|A-IN-1

Cat. No.: B12404750
M. Wt: 554.7 g/mol
InChI Key: HACZQYUWEAIJNO-ANYBSYGZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ikk|A-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ikk|A-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may produce functionalized analogs with different chemical properties .

Scientific Research Applications

Ikk|A-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Ikk|A-IN-1 exerts its effects by selectively inhibiting the kinase activity of IKKα and IKKβ. This inhibition prevents the phosphorylation and subsequent degradation of IκB proteins, which are inhibitors of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate target gene transcription. This mechanism effectively blocks the NF-κB signaling pathway, reducing inflammation and cell survival signals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ikk|A-IN-1

This compound is unique in its ability to selectively inhibit both IKKα and IKKβ, making it a valuable tool for studying the NF-κB pathway and its role in various diseases. Its specificity and potency distinguish it from other IKK inhibitors, providing a more targeted approach to modulating NF-κB signaling .

Properties

Molecular Formula

C31H30N4O4S

Molecular Weight

554.7 g/mol

IUPAC Name

4-[4-[(Z)-[3-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile

InChI

InChI=1S/C31H30N4O4S/c1-33-16-18-34(19-17-33)15-2-20-38-26-13-7-25(8-14-26)35-30(36)29(40-31(35)37)21-23-3-9-27(10-4-23)39-28-11-5-24(22-32)6-12-28/h3-14,21H,2,15-20H2,1H3/b29-21-

InChI Key

HACZQYUWEAIJNO-ANYBSYGZSA-N

Isomeric SMILES

CN1CCN(CC1)CCCOC2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N)/SC3=O

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)OC5=CC=C(C=C5)C#N)SC3=O

Origin of Product

United States

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